molecular formula C12H8ClF3N4O2S B2405890 C12H8ClF3N4O2S CAS No. 872629-47-5

C12H8ClF3N4O2S

Cat. No. B2405890
M. Wt: 364.73
InChI Key: KEJZDYGUVVVMIG-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .

Scientific Research Applications

Antiproliferative Effects

A study by Arunachalam et al. (2019) on the antiproliferative effects of novel phenolic derivatives isolated from Nerium indicum against human breast cancer cell lines revealed significant findings. These compounds demonstrated potent binding affinity with proteins and significantly inhibited cell proliferation, suggesting their potential as drugs for cancer treatment (Arunachalam et al., 2019).

Absorption Enhancement

Research by Lindmark et al. (1998) explored how sodium caprate enhances the permeability of high molecular weight model drugs in intestinal epithelial Caco-2 monolayers. This study provides insights into the mechanisms of drug absorption enhancement, indicating a significant potential for improving drug delivery systems (Lindmark et al., 1998).

Complement Activation Inhibition

A study by Horstick et al. (2001) investigated the use of C1-esterase inhibitor in reducing myocardial injury during reperfusion of ischemic myocardium. The findings highlighted the importance of dosage, as correct dosing significantly protected ischemic tissue, while higher doses could provoke detrimental side effects (Horstick et al., 2001).

Anti-inflammatory Effects

Wang et al. (2011) investigated the anti-inflammatory effects of a novel compound, C12. Their study demonstrated that C12 significantly inhibited the production of proinflammatory cytokines and protected against inflammatory injury in vivo, suggesting its potential as a non-steroid anti-inflammatory agent (Wang et al., 2011).

Chromatographic Applications

The study by Wang et al. (2016) on the characterization of a reversed phase liquid chromatography/hydrophilic interaction chromatography mixed-mode C18-DTT stationary phase showed its efficacy in separating various compounds. This highlights its potential application in analytical chemistry for the separation and analysis of complex mixtures (Wang et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound .

For a specific compound, you can refer to scientific literature or databases. Google Scholar and PubMed are good starting points for finding relevant papers. Always ensure to read and analyze the methodology and findings of each paper carefully.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N4O2S/c13-7-2-1-6(12(14,15)16)3-8(7)18-10(22)5-23-11-19-9(21)4-17-20-11/h1-4H,5H2,(H,18,22)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJZDYGUVVVMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C12H8ClF3N4O2S

Citations

For This Compound
1
Citations
D Guo, Z Wang, Z Fan, H Zhao, W Zhang… - Chinese journal of …, 2012 - Wiley Online Library
Twenty nine novel N‐4‐methyl‐1,2,3‐thiadiazole‐5‐carbonyl‐N′‐phenyl ureas were designed and synthesized, and their structures were confirmed by proton nuclear magnetic …
Number of citations: 14 onlinelibrary.wiley.com

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